molecular formula C22H16N2O2S2 B323898 N-[4'-(THIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE

N-[4'-(THIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B323898
M. Wt: 404.5 g/mol
InChI Key: KJMWBYJURUEKBZ-UHFFFAOYSA-N
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Description

N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) is an organic compound with the molecular formula C22H16N2O2S2. It is characterized by the presence of a biphenyl core linked to two thiophene carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) typically involves the reaction of 4,4’-diaminobiphenyl with 2-thiophenecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The biphenyl core provides structural rigidity, while the thiophene carboxamide groups facilitate interactions with target molecules through hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

    N,N’-4,4’-biphenyldiyldi(2-furancarboxamide): Similar structure but with furan rings instead of thiophene rings.

    N,N’-4,4’-biphenyldiyldi(2-pyridinecarboxamide): Contains pyridine rings instead of thiophene rings.

Uniqueness

N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) is unique due to the presence of thiophene rings, which impart distinct electronic properties compared to furan or pyridine analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors .

Properties

Molecular Formula

C22H16N2O2S2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-[4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H16N2O2S2/c25-21(19-3-1-13-27-19)23-17-9-5-15(6-10-17)16-7-11-18(12-8-16)24-22(26)20-4-2-14-28-20/h1-14H,(H,23,25)(H,24,26)

InChI Key

KJMWBYJURUEKBZ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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